CAS registry number and safety data sheet (SDS) for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride
CAS registry number and safety data sheet (SDS) for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride
An In-Depth Technical Guide to 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride
Part 1: Chemical Identity and Physicochemical Profile
Nomenclature and Structure
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Systematic (IUPAC) Name: 8-Iodoimidazo[1,2-a]pyridin-6-amine hydrochloride
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Molecular Formula: C₇H₇ClIN₃
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Molecular Weight: 295.51 g/mol
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Chemical Structure:
(A representative image of the chemical structure would be placed here in a full document)
CAS Registry Number
A specific CAS Registry Number for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride has not been assigned in major chemical databases as of the latest search. For reference, the structurally related, non-iodinated, isomeric compound, Imidazo[1,2-a]pyridin-8-amine, is registered under CAS Number 73221-18-8.[4] Researchers should exercise diligence in tracking this compound internally.
Physicochemical Properties
Experimental data for this specific molecule is scarce. The following table summarizes computed and inferred properties based on its structure and data from related imidazo[1,2-a]pyridines.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a solid, potentially off-white to yellow or brown powder. | Based on analogous compounds like 8-iodo-6-nitroimidazo[1,2-a]pyridine (yellow solid).[3] |
| Solubility | Likely soluble in polar organic solvents like DMSO and Methanol. Hydrochloride salt form suggests potential for aqueous solubility. | General characteristic of similar heterocyclic amine salts. |
| XLogP3 | ~1.1 (for the free base Imidazo[1,2-a]pyridin-8-amine) | Computed by PubChem.[4] The iodo- and 6-amino substitution would alter this value. |
| Stability | Store in a cool, dry place, away from light and oxidizing agents. May be air-sensitive. | Standard practice for complex organic molecules.[5] |
Part 2: Safety, Handling, and Storage (Representative SDS Profile)
Disclaimer: A formal Safety Data Sheet (SDS) for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is not currently available. The following information is a composite safety profile derived from the known hazards of the imidazo[1,2-a]pyridine core, aromatic amines, and organoiodide compounds. This guide is for informational purposes and should be supplemented by institutional safety protocols.
Hazard Identification
Based on GHS classifications of analogous compounds, this substance should be handled as potentially hazardous.[4][5]
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Signal Word: Warning
Precautionary Measures & First Aid
| Measure | Protocol |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]P270: Do not eat, drink or smoke when using this product.[6] |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[6][7] |
Handling and Storage
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Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. Use spark-proof tools and ensure adequate ventilation.[7] Avoid dust formation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5]
Part 3: Synthesis and Characterization
The synthesis of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is not described as a single procedure in the literature. However, a reliable two-stage pathway can be constructed based on a published method for the synthesis of the free base.[3] The final step, a reduction using iron powder in the presence of hydrochloric acid, directly yields the desired hydrochloride salt.
Proposed Synthetic Pathway
The synthesis begins with the iodination of a 6-nitro-imidazo[1,2-a]pyridine precursor, followed by the selective reduction of the nitro group to an amine, which concurrently forms the hydrochloride salt.
Detailed Experimental Protocol
Stage 1: Synthesis of 8-iodo-6-nitroimidazo[1,2-a]pyridine (3) [3]
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To a solution of 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in Methanol (MeOH), add Iodine (I₂) (2.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add morpholine (2.6 eq) dropwise to the solution.
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Allow the reaction to warm to room temperature and stir for 30 minutes.
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Monitor the reaction by TLC. Upon completion, filter the reaction mixture.
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The collected filter cake is slurried with Ethanol (EtOH) and filtered again to yield the purified product 3 .
Stage 2: Reduction and Salt Formation to Yield 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (4) [3]
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In a round-bottom flask, suspend the intermediate 3 (1.0 eq) in a mixture of EtOH and water.
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Add a catalytic amount of concentrated Hydrochloric acid (HCl).
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Add Iron (Fe) powder (5.0 eq) to the mixture.
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Heat the mixture to reflux and stir for 3 hours.
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After cooling, filter the reaction mixture through diatomite to remove the iron salts.
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Concentrate the filtrate under reduced pressure. The resulting solid is the crude 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride, which can be further purified by recrystallization or chromatography if necessary.
Synthesis Workflow Diagram
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. chemicalbook.com [chemicalbook.com]
